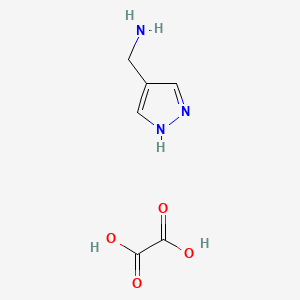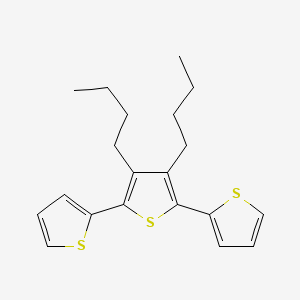
Propanamide, N-(3,4-dichlorophenyl)-N-methyl-
説明
Propanamide, N-(3,4-dichlorophenyl)-N-methyl-, also known as propanil, is a compound with the formula C9H9Cl2NO. It has a molar mass of 218.077 . It is widely used as a contact herbicide, with an estimated use of about 8 million pounds in 2001 .
Synthesis Analysis
Propanil is made industrially by nitration of 1,2-dichlorobenzene to give 1,2-dichloro-4-nitrobenzene, followed by hydrogenation of the nitro group with Raney nickel to give 3,4-dichloroaniline. Acylation of the amine with propanoyl chloride yields propanil .Molecular Structure Analysis
The molecular structure of Propanamide, N-(3,4-dichlorophenyl)-N-methyl- consists of a propanamide group (a propane chain with an amide functional group) attached to a dichlorophenyl group (a phenyl ring with two chlorine atoms). The molecule has a molar mass of 218.08 g/mol .Physical And Chemical Properties Analysis
Propanil is a white or brown crystalline solid with a melting point of 91 to 93 °C . It is moderately soluble in water and has a low volatility . It has a density of 1.4 g/cm³ at 25°C .科学的研究の応用
Synthesis and Chemical Properties
Research on compounds with structures similar to Propanamide, N-(3,4-dichlorophenyl)-N-methyl- often focuses on their synthesis and chemical properties. For instance, studies on propofol, a 2, 6-diisopropylphenol, have highlighted its widespread use in anesthesia due to its rapid onset and recovery properties, along with its neuroprotective effects. However, its prolonged use can lead to propofol infusion syndrome (PRIS), a rare but potentially fatal condition, emphasizing the importance of understanding the chemical properties and risks of such compounds (Fodale & Monaca, 2008).
Toxicology and Environmental Impact
The toxicology and environmental impact of chlorophenols and similar compounds have been extensively studied. For example, 2,4-dichlorophenoxyacetic acid (2,4-D), a widely used herbicide, has been examined for its toxicology and mutagenicity. The research indicated a rapid advancement in understanding 2,4-D's effects, suggesting a trend towards studying its impact on gene expression and non-target species, especially aquatic ones (Zuanazzi, Ghisi, & Oliveira, 2020).
Potential Therapeutic Uses
Studies on the therapeutic applications of related compounds have explored their use in various medical treatments. For instance, ketamine, known for its anesthetic properties, has been reviewed for its efficacy in managing acute postoperative pain. Low-dose ketamine has shown potential in improving postoperative pain management and reducing opioid-related adverse effects, indicating the therapeutic potential of certain chemical compounds when properly administered (Schmid, Sandler, & Katz, 1999).
作用機序
Target of Action
The primary target of Propanamide, N-(3,4-dichlorophenyl)-N-methyl-, also known as N-(3,4-dichlorophenyl)-N-methylpropionamide, is the photosystem II (PSII) . PSII is a key component of the photosynthetic electron transfer chain in plants, playing a crucial role in the conversion of light energy into chemical energy .
Mode of Action
The compound acts by inhibiting the Hill reaction in the photosynthetic electron transfer process . The Hill reaction is the light-driven transfer of electrons from water to Hill reagents, non-physiological electron acceptors. By inhibiting this reaction, the compound disrupts the normal flow of electrons within the photosystem, thereby impeding the plant’s ability to convert light energy into chemical energy .
Biochemical Pathways
The inhibition of the Hill reaction affects the entire photosynthetic electron transport chain. This disruption leads to a decrease in the production of ATP and NADPH, two molecules that are essential for the light-independent reactions of photosynthesis . As a result, the plant’s overall photosynthetic efficiency is reduced .
Pharmacokinetics
It is known that the compound is moderately soluble in water , which suggests that it can be readily absorbed and distributed within the plant’s tissues. The compound’s metabolism and excretion are likely influenced by various plant enzymes and transport systems, but specific details are currently unavailable.
Result of Action
The primary result of the compound’s action is a reduction in the plant’s photosynthetic efficiency . This can lead to stunted growth, yellowing of leaves (chlorosis), and in severe cases, plant death. The exact molecular and cellular effects can vary depending on the plant species and the compound’s concentration .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of Propanamide, N-(3,4-dichlorophenyl)-N-methyl-. For instance, the compound’s efficacy can be affected by the plant’s growth stage, the presence of other chemicals, and environmental conditions such as light intensity, temperature, and soil type . Additionally, the compound’s stability may be influenced by factors such as pH, temperature, and the presence of other chemicals in the environment .
Safety and Hazards
特性
IUPAC Name |
N-(3,4-dichlorophenyl)-N-methylpropanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11Cl2NO/c1-3-10(14)13(2)7-4-5-8(11)9(12)6-7/h4-6H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIFWCQRBNMGEEA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N(C)C1=CC(=C(C=C1)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11Cl2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60776855 | |
| Record name | N-(3,4-Dichlorophenyl)-N-methylpropanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60776855 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Propanamide, N-(3,4-dichlorophenyl)-N-methyl- | |
CAS RN |
15533-81-0 | |
| Record name | N-(3,4-Dichlorophenyl)-N-methylpropanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60776855 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



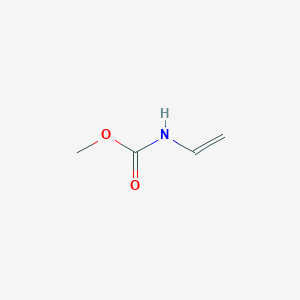

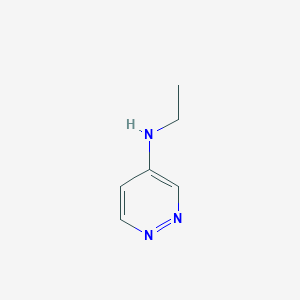

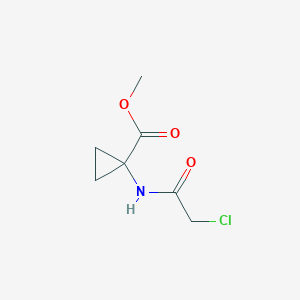
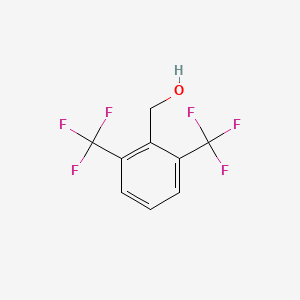
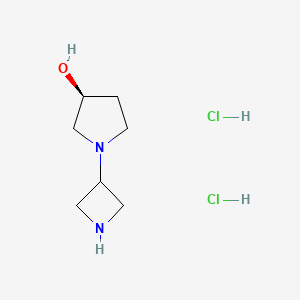

![(1R,6R)-Rel-3-boc-5,5-dimethyl-3,7-diazabicyclo[4.2.0]octane](/img/structure/B3048010.png)
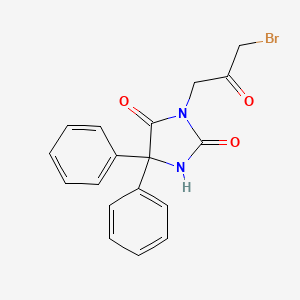
![2-Oxa-5-azaspiro[3.5]nonane oxalate](/img/structure/B3048014.png)
